Home > Products > Screening Compounds P65714 > Integrin Antagonist 1 hydrochloride
Integrin Antagonist 1 hydrochloride -

Integrin Antagonist 1 hydrochloride

Catalog Number: EVT-280340
CAS Number:
Molecular Formula: C29H38ClN5O2
Molecular Weight: 524.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RGD-mimetic-1 is a novel avß6 selective arginyl-glycinyl-aspartic acid (RGD)-mimetic, demonstrating to bind with extremely high affinity and selectivity for the alphavß6 integrin and having the potential as a clinical tool and therapeutic for investigating the role of avß6 in a range of disease states both pre-clinically and clinically.
Overview

Integrin Antagonist 1 hydrochloride is a small molecule that acts as an antagonist to integrin receptors, specifically targeting the α4β1 integrin. Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion and play critical roles in various physiological processes, including immune response, wound healing, and angiogenesis. By inhibiting integrin functions, Integrin Antagonist 1 hydrochloride has potential therapeutic applications in treating diseases characterized by abnormal cell adhesion and migration, such as cancer and inflammatory disorders.

Source

Integrin Antagonist 1 hydrochloride is derived from a series of synthetic compounds designed to selectively inhibit integrin interactions. It is classified under the compound name C29H37N5O2 and has been cataloged in databases such as PubChem, where it is identified with the compound identifier CID 86272865 .

Classification

Integrin Antagonist 1 hydrochloride belongs to a class of pharmacological agents known as integrin inhibitors. These compounds are designed to interfere with the binding of integrins to their ligands, thereby modulating cellular processes related to adhesion and migration. This compound is particularly noted for its specificity towards the α4β1 integrin.

Synthesis Analysis

Methods

The synthesis of Integrin Antagonist 1 hydrochloride involves several chemical reactions that typically include peptide coupling reactions and modifications to enhance bioavailability and selectivity for integrin targets.

Technical Details:

  • The synthesis begins with the formation of a core structure that mimics the natural ligands of integrins.
  • Key steps may involve protecting group strategies to ensure selective reactions at specific sites on the molecule.
  • Purification methods such as high-performance liquid chromatography (HPLC) are employed to isolate the final product in high purity.
Molecular Structure Analysis

Structure

The molecular structure of Integrin Antagonist 1 hydrochloride can be described by its chemical formula C29H37N5O2. The compound features a complex arrangement of carbon, nitrogen, oxygen atoms, and includes various functional groups that contribute to its biological activity.

Data

  • Molecular Weight: Approximately 485.65 g/mol
  • Structural Features: The presence of specific functional groups allows for interaction with integrin binding sites, facilitating its antagonistic action.
Chemical Reactions Analysis

Reactions

Integrin Antagonist 1 hydrochloride undergoes several chemical reactions during its synthesis and in biological systems. These include:

  • Binding Reactions: The compound binds reversibly to the α4β1 integrin receptor, blocking its interaction with natural ligands such as vascular cell adhesion molecule-1.
  • Metabolism: In vivo, it may undergo metabolic transformations mediated by cytochrome P450 enzymes, affecting its pharmacokinetics and bioactivity.

Technical Details:

  • The binding kinetics can be assessed using surface plasmon resonance or similar techniques to evaluate affinity and specificity towards integrins.
Mechanism of Action

Process

The mechanism of action for Integrin Antagonist 1 hydrochloride involves competitive inhibition at the integrin binding site. By occupying this site, the antagonist prevents the conformational changes necessary for integrin activation and subsequent cellular signaling pathways.

Data

  • Inhibition Constant (Ki): Specific studies may provide values indicating how effectively the compound inhibits integrin functions.
  • Cellular Effects: Inhibition leads to reduced cell adhesion and migration, which can be quantified through assays measuring cell motility or adhesion strength.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  • Stability: The hydrochloride salt form enhances stability compared to free base forms.
  • pH Sensitivity: The compound's solubility and stability may vary with pH, influencing its formulation for therapeutic use.
Applications

Scientific Uses

Integrin Antagonist 1 hydrochloride has significant potential in various research applications:

  • Cancer Research: As an inhibitor of tumor cell migration and metastasis.
  • Inflammatory Diseases: Investigated for its role in modulating immune responses by affecting leukocyte trafficking.
  • Drug Development: Serves as a lead compound for developing more potent and selective integrin inhibitors.
Introduction to Integrins as Therapeutic Targets

Structural Biology of Integrin Heterodimers

Integrins are transmembrane αβ heterodimeric receptors that exist in three conformational states: bent-closed (inactive), extended-closed (intermediate), and extended-open (active). The transition between these states regulates ligand-binding affinity and bidirectional signaling. Key structural features include:

  • Ligand-binding sites: The α-subunit β-propeller domain and β-subunit βA domain jointly form the ligand-binding pocket. For RGD-binding integrins (e.g., αVβ3, α5β1), the Arg residue interacts with α-subunit aspartate residues, while Asp coordinates the metal ion-dependent adhesion site (MIDAS) in the βA domain [1] [5].
  • Activation mechanisms: Inside-out signaling induces talin-mediated separation of cytoplasmic tails, triggering hybrid domain swing-out and headpiece extension. This increases ligand affinity >1,000-fold. Outside-in activation occurs when ligand binding forces stabilize the extended-open conformation, facilitating cytoskeletal linkages [5] [6].
  • Antagonist design strategies: Pure antagonists (e.g., hFN10) exploit π-π interactions (e.g., Trp1496-Tyr122 in αVβ3) to lock integrins in inactive states, preventing conformational changes required for signaling [1].

Table 1: Key Structural Domains of Integrin Heterodimers

DomainLocationFunctionTargeting Approach
β-propellerα-subunitBinds RGD arginine residue; contains Ca²⁺-stabilized cage motifRGD-mimetic steric blockade
βA domainβ-subunitMIDAS coordinates ligand aspartate; flanked by ADMIDAS/SyMBS Ca²⁺ sitesMetal ion displacement
Hybrid domainβ-subunitSwings outward upon activation; transmits force to transmembrane helixConformational stabilization inhibitors
Cytoplasmic tailBoth subunitsBinds talin/kindlin; separation enables inside-out activationPeptide disruptors

Role of RGD/LDV-Binding Integrins in Pathophysiological Processes

RGD-binding (αVβ3, αVβ5, α5β1) and LDV-binding (α4β1, α4β7) integrins drive pathologies through mechanical force transduction and TGF-β activation:

  • Cancer progression: αVβ3/αVβ5 promote metastasis by enabling endothelial cell adhesion during angiogenesis and facilitating tumor cell extravasation. α4β1 binding to VCAM-1 on endothelia mediates circulating tumor cell homing [3] [9].
  • Fibrosis: αVβ6/αVβ1 activate latent TGF-β via mechanical force-dependent unfolding of latency-associated peptide (LAP). This triggers fibroblast differentiation into collagen-secreting myofibroblasts, driving organ fibrosis in lung, liver, and kidney [3] [9].
  • Inflammation: α4β1/α4β7 on lymphocytes bind endothelial VCAM-1/MAdCAM-1, enabling leukocyte transmigration in multiple sclerosis and inflammatory bowel disease. Force-dependent bond stabilization (1–12 pN) sustains adhesion under shear stress [8] [9].

Table 2: Pathophysiological Roles of Major RGD/LDV-Binding Integrins

IntegrinLigand SpecificityPrimary PathologiesMechanistic Role
αVβ3RGD (vitronectin)Tumor angiogenesis, osteoporosisForce transduction (>54 pN); MMP-2 recruitment
αVβ6RGD (fibronectin)Pulmonary/renal fibrosis, carcinomaTGF-β activation; epithelial-mesenchymal transition
α4β1LDV (VCAM-1, CS-1)Autoimmune encephalitis, asthmaLeukocyte adhesion under flow; stem cell retention
α4β7LDT (MAdCAM-1)Inflammatory bowel diseaseGut-specific lymphocyte homing

Historical Development of Integrin-Targeted Therapeutics

The evolution of integrin antagonists spans four generations:1. First-generation antibodies & peptides:- Abciximab (αIIbβ3 inhibitor, 1994) reduced thrombotic events in coronary interventions but caused immune thrombocytopenia due to LIBS exposure [3] [5].- Cilengitide (αVβ3/αVβ5 cyclic RGD peptide) showed antiangiogenic activity but failed Phase III glioblastoma trials due to partial agonism stimulating tumor growth [1] [3].

  • Small-molecule antagonists (2000s):
  • Tirofiban and eptifibatide (αIIbβ3 inhibitors) succeeded as intravenous agents but oral formulations (e.g., xemilofiban) increased thrombosis via paradoxical activation [3] [5].
  • BIO1211 (α4β1 antagonist) exhibited nanomolar potency but poor in vivo stability limited development [4] [10].
  • Pure antagonists (2010s):
  • Structural insights from hFN10-αVβ3 co-crystals enabled design of compounds exploiting π-stacking to prevent conformational activation (e.g., α4β1 antagonists with constrained LDV motifs) [1] [4].
  • Next-generation agents (2020s):
  • Integrin Antagonist 1 hydrochloride exemplifies targeted inhibition of specific integrin subtypes (e.g., α4β1) with optimized pharmacokinetics. Clinical candidates like bexotegrast (αVβ6/αVβ1 inhibitor) show promise in fibrosis trials [9] [10].

Table 3: Evolution of Key Integrin-Targeted Therapeutics

EraCompound ClassRepresentative AgentsTarget IntegrinKey AdvancementLimitation
1990sMonoclonal antibodiesAbciximabαIIbβ3First FDA-approved integrin drugImmune thrombocytopenia
2000sCyclic peptidesCilengitideαVβ3/αVβ5Anti-angiogenic activityPartial agonism; trial failure
2010sPeptidomimeticsBIO1211, Firategrastα4β1Oral bioavailabilityMetabolic instability
2020sSmall-molecule pure antagonistsIntegrin Antagonist 1 hydrochlorideα4β1Subtype specificity; no agonismUnder investigation

Properties

Product Name

Integrin Antagonist 1 hydrochloride

IUPAC Name

3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid;hydrochloride

Molecular Formula

C29H38ClN5O2

Molecular Weight

524.1 g/mol

InChI

InChI=1S/C29H37N5O2.ClH/c1-20-15-21(2)34(32-20)27-7-3-5-24(16-27)25(17-28(35)36)19-33-14-12-22(18-33)8-10-26-11-9-23-6-4-13-30-29(23)31-26;/h3,5,7,9,11,15-16,22,25H,4,6,8,10,12-14,17-19H2,1-2H3,(H,30,31)(H,35,36);1H

InChI Key

GCZLVFRSWWTRPH-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=CC=CC(=C2)C(CC(=O)O)CN3CCC(C3)CCC4=NC5=C(CCCN5)C=C4)C.Cl

Solubility

Soluble in DMSO

Synonyms

RGD-mimetic-1

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)C(CC(=O)O)CN3CCC(C3)CCC4=NC5=C(CCCN5)C=C4)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.